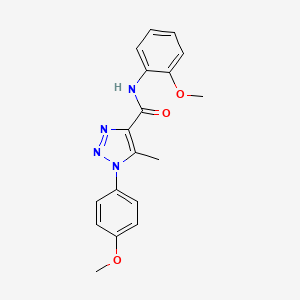
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine, or 1-(2H-1,3-BDC-4-TMBSP) for short, is an organic compound that has been used in a number of scientific research applications. It has been found to be a useful tool in the synthesis of other compounds, as well as a potential therapeutic agent.
科学的研究の応用
1-(2H-1,3-BDC-4-TMBSP) has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of other compounds, as a potential therapeutic agent, and as a tool to study the mechanism of action of other drugs. It has also been used to study the effects of drugs on the central nervous system and to investigate the structure-activity relationships of drugs.
作用機序
1-(2H-1,3-BDC-4-TMBSP) is believed to act as a modulator of G protein-coupled receptors. It binds to these receptors and modulates their activity, which can lead to changes in the signal transduction pathways of the cell.
Biochemical and Physiological Effects
1-(2H-1,3-BDC-4-TMBSP) has been shown to have a number of biochemical and physiological effects. It has been found to modulate the activity of G protein-coupled receptors, which can lead to changes in the signal transduction pathways of the cell. It has also been found to have an effect on the expression of certain genes, which can lead to changes in the expression of proteins. In addition, it has been found to have an effect on the metabolism of certain drugs, which can lead to changes in their pharmacokinetic and pharmacodynamic properties.
実験室実験の利点と制限
1-(2H-1,3-BDC-4-TMBSP) has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it can be used in a variety of experiments, such as those involving the synthesis of other compounds, the study of the mechanism of action of drugs, and the investigation of the structure-activity relationships of drugs. One limitation is that it has a relatively short half-life in vivo, which can limit its use in certain experiments.
将来の方向性
1-(2H-1,3-BDC-4-TMBSP) has a number of potential future directions. One potential future direction is to further explore its potential as a therapeutic agent. Additionally, it could be used to study the mechanism of action of other drugs, such as those targeting G protein-coupled receptors. It could also be used to further investigate the structure-activity relationships of drugs and to study the effects of drugs on the central nervous system. Finally, it could be used to explore the potential of other compounds that could be synthesized from 1-(2H-1,3-BDC-4-TMBSP).
合成法
1-(2H-1,3-BDC-4-TMBSP) is synthesized through a multi-step process involving the reaction of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-methylbenzenesulfonyl chloride with piperazine. The reaction is catalyzed by a base such as potassium carbonate with the addition of a solvent such as dichloromethane. The reaction is then followed by a hydrolysis of the piperazine to form 1-(2H-1,3-BDC-4-TMBSP).
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-14-10-15(2)20(16(3)11-14)29(25,26)23-8-6-22(7-9-23)21(24)17-4-5-18-19(12-17)28-13-27-18/h4-5,10-12H,6-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQMBXSZDJKOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-5-yl(4-(mesitylsulfonyl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6421704.png)
![2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6421712.png)
![N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B6421719.png)
![2-{[1-(3-chloro-4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6421733.png)

![5-[(2-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B6421743.png)
![5-[(2-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B6421749.png)
![N-(4-acetamidophenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B6421753.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide](/img/structure/B6421761.png)
![N-(5-methyl-1,2-oxazol-3-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B6421768.png)

![(5Z)-5-{[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6421805.png)
![ethyl 5-amino-1-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate](/img/structure/B6421806.png)
![6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6421810.png)